5-trans Prostaglandin F2alpha (tromethamine salt)
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Overview
Description
5-trans Prostaglandin F2alpha (tromethamine salt) is a derivative of 5-trans Prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its increased water solubility, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-trans Prostaglandin F2alpha (tromethamine salt) typically involves the chemical modification of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps such as oxidation, cyclization, and reduction to form the prostaglandin structure. The final step involves the addition of tromethamine to increase the compound’s solubility .
Industrial Production Methods
Industrial production of 5-trans Prostaglandin F2alpha (tromethamine salt) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
5-trans Prostaglandin F2alpha (tromethamine salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the prostaglandin structure.
Substitution: This involves replacing one functional group with another, often to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the saturation of double bonds .
Scientific Research Applications
5-trans Prostaglandin F2alpha (tromethamine salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in studies involving cell signaling and inflammation due to its role as a prostaglandin.
Medicine: Investigated for its potential therapeutic effects, particularly in reproductive health and cardiovascular studies.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 5-trans Prostaglandin F2alpha (tromethamine salt) involves its interaction with specific prostaglandin receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological processes. The compound can stimulate myometrial activity, relax the cervix, and inhibit steroidogenesis by corpora lutea .
Comparison with Similar Compounds
Similar Compounds
Dinoprost tromethamine: Another prostaglandin F2alpha derivative with similar pharmacological effects.
Carboprost: An analog of prostaglandin F2alpha used clinically to treat postpartum hemorrhage.
Latanoprost: A prostaglandin analog used to treat glaucoma
Uniqueness
5-trans Prostaglandin F2alpha (tromethamine salt) is unique due to its increased water solubility compared to other prostaglandin derivatives. This property enhances its usability in various research and industrial applications .
Properties
Molecular Formula |
C24H45NO8 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4+,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 |
InChI Key |
IYGXEHDCSOYNKY-OBJQDSKBSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O |
Origin of Product |
United States |
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